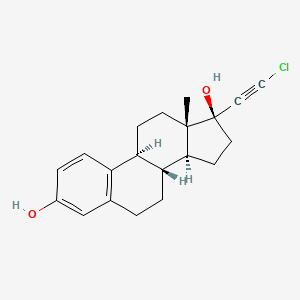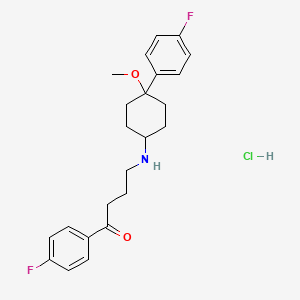![molecular formula C20H16N4 B1211526 5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : A study by Harutyunyan (2014) detailed the synthesis of dihydropyrimido and pyrimidopyrimido derivatives, which are structurally related to benzimidazo[1,2-c]quinazolines (Harutyunyan, 2014).
Luminescence Behavior and OLED Applications : Research by Pandey et al. (2017) explored the photophysical properties of quinazoline derivatives. They found these compounds exhibit broad emission spectra and good thermal stability, suggesting potential application as OLED emitters, despite rapid device degradation under current flow (Pandey et al., 2017).
New Methods for Quinazoline Synthesis : Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which involves the annulation of the benzene ring to certain pyrimidin derivatives. This method could be applied to create various quinazoline derivatives, including those structurally similar to the compound (Komkov et al., 2021).
Biological Evaluation of Quinazoline Derivatives : A study by Eweas et al. (2021) synthesized 2-pyridyl quinazolinone derivatives with potential anti-tumor and anti-microbial properties. These compounds were evaluated for their biological activities against various cells, suggesting potential medicinal applications (Eweas et al., 2021).
Potential Photocatalytic Applications : Gao et al. (2020) developed a method for constructing photocatalytically active pyridoquinazolinone derivatives. Their findings suggest that these compounds, including N5-methylated pyridoquinazolinone, could be promising fluorophores for developing superior photocatalysts (Gao et al., 2020).
Application in Thin-Layer Chromatography : Sen et al. (2012) investigated a quinazoline-based compound for its ability to detect amino acids in thin-layer chromatography. This compound showed potential for both spectroscopic applications and antimicrobial activity (Sen et al., 2012).
Propriétés
Nom du produit |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H16N4/c1-23-17-8-4-2-6-15(17)19-22-16-7-3-5-9-18(16)24(19)20(23)14-10-12-21-13-11-14/h2-13,20H,1H3 |
Clé InChI |
HHDYYTVALIONSZ-UHFFFAOYSA-N |
SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
SMILES canonique |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



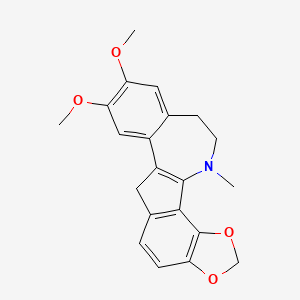
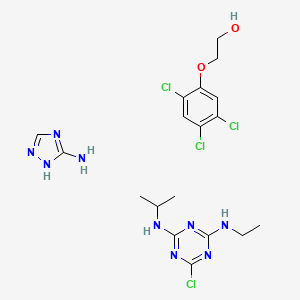
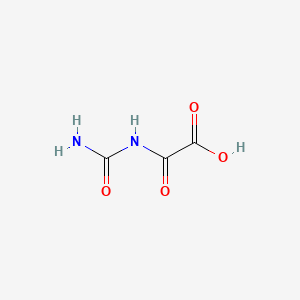
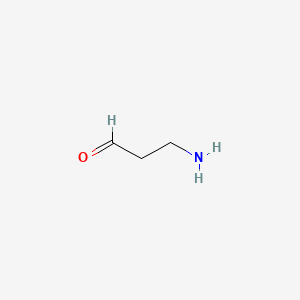

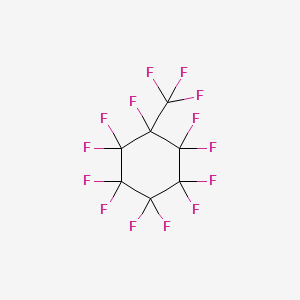
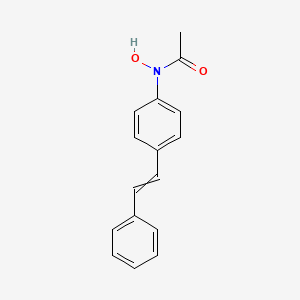
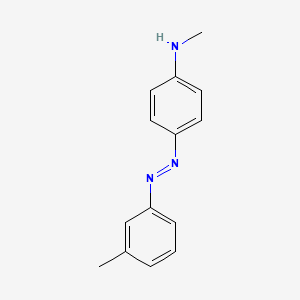
![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)
![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)


